molecular formula C10H16N4O4 B2364132 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid CAS No. 1372405-93-0

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid

Cat. No.: B2364132
CAS No.: 1372405-93-0
M. Wt: 256.262
InChI Key: AQQQUHVIHLWEMT-UHFFFAOYSA-N
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Description

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in many synthetic processes.

Properties

IUPAC Name

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-4-7-5-14(13-12-7)6-8(15)16/h5H,4,6H2,1-3H3,(H,11,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQQUHVIHLWEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372405-93-0
Record name 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of anhydrous solvents and specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from reaction by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid lies in its triazole ring, which imparts stability and reactivity, making it a versatile compound for various applications. The presence of the 2-methylpropan-2-yl group further enhances its chemical properties and potential biological activities .

Biological Activity

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a triazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications.

Chemical Structure

The compound's structure is characterized by the presence of a triazole ring connected to an acetic acid moiety through a carbon chain that includes a tert-butoxycarbonyl (Boc) protected amino group.

Biological Activity Overview

Research indicates that compounds containing triazole moieties exhibit a wide range of biological activities. The specific activity of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid has been explored in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of Triazole Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acidE. coli8 µg/mL
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acidS. aureus16 µg/mL

The MIC values indicate that the compound exhibits moderate antibacterial activity against common pathogens.

Anticancer Activity

The anticancer potential of triazole derivatives has also been documented. Studies using various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation.

Case Study: In Vitro Evaluation
In vitro studies using the MTT assay demonstrated that 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid significantly reduced cell viability in A431 epidermoid carcinoma cells.

Table 2: Anticancer Activity of Triazole Compounds

CompoundCell LineIC50 (µM)
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acidA43112.5
Control (Doxorubicin)A4318.0

The IC50 value indicates that while the compound is less potent than doxorubicin, it still demonstrates promising anticancer activity.

The mechanism by which 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid exerts its biological effects may involve:

  • Inhibition of DNA Synthesis : Similar to other triazole compounds, it may interfere with nucleic acid synthesis.
  • Induction of Apoptosis : The compound potentially activates apoptotic pathways in cancer cells.
  • Disruption of Membrane Integrity : The antimicrobial action may be attributed to disruption of bacterial cell membranes.

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